molecular formula C20H36O3 B12833396 Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate

Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate

Cat. No.: B12833396
M. Wt: 324.5 g/mol
InChI Key: NYYUOWRORFWXBF-QWAPPMFBSA-N
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Description

Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate is a polyunsaturated fatty acid ester with a unique configuration of double bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate typically involves the esterification of the corresponding fatty acid. One common method is the reaction of (9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The double bonds can be reduced to single bonds using hydrogenation with a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various reagents depending on the desired functional group.

Major Products Formed

    Oxidation: Formation of ethyl (9Z,11E)-13-oxooctadeca-9,11-dienoate.

    Reduction: Formation of ethyl octadecanoate.

    Substitution: Formation of various substituted esters depending on the reagents used.

Scientific Research Applications

Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate involves its interaction with cellular receptors and enzymes. It is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and inflammation . The compound’s hydroxyl group and double bonds are key structural features that enable these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate is unique due to its specific combination of a hydroxyl group, ester functionality, and double bond configuration. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

Molecular Formula

C20H36O3

Molecular Weight

324.5 g/mol

IUPAC Name

ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate

InChI

InChI=1S/C20H36O3/c1-3-5-13-16-19(21)17-14-11-9-7-6-8-10-12-15-18-20(22)23-4-2/h9,11,14,17,19,21H,3-8,10,12-13,15-16,18H2,1-2H3/b11-9-,17-14+

InChI Key

NYYUOWRORFWXBF-QWAPPMFBSA-N

Isomeric SMILES

CCCCCC(/C=C/C=C\CCCCCCCC(=O)OCC)O

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)OCC)O

Origin of Product

United States

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